molecular formula C8H12BrN3 B13250858 1-(5-Bromopyrimidin-2-yl)butan-1-amine

1-(5-Bromopyrimidin-2-yl)butan-1-amine

Cat. No.: B13250858
M. Wt: 230.11 g/mol
InChI Key: ZKQBQNSHBBIIFX-UHFFFAOYSA-N
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Description

Overview of Bromopyrimidine Scaffolds in Modern Chemical Research

The pyrimidine (B1678525) ring is a fundamental heterocyclic structure found in essential biomolecules like the nucleobases cytosine, thymine, and uracil. wikipedia.orgutah.edu In medicinal chemistry, the pyrimidine moiety is considered a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds. mdpi.com The introduction of a bromine atom to this scaffold, creating a bromopyrimidine, serves two primary purposes in drug design and chemical synthesis.

Firstly, the bromine atom can significantly modulate the electronic properties of the pyrimidine ring, which can influence how the molecule interacts with biological targets. Secondly, the bromine atom acts as a versatile synthetic handle. It can be readily replaced or coupled with other molecular fragments through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the construction of diverse and complex molecular libraries. mdpi.com

Research has demonstrated that incorporating a 5-bromo-pyrimidine scaffold into molecules can lead to potent biological activities. nih.gov Numerous studies have focused on synthesizing and evaluating novel 5-bromo-pyrimidine derivatives for various therapeutic applications. These derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents. ijpcbs.commdpi.com For instance, certain 5-bromo-pyrimidine compounds have exhibited significant cytotoxicity against various human cancer cell lines and have been investigated as potent inhibitors of protein kinases like Bcr/Abl, which are implicated in some forms of leukemia. nih.govijpcbs.com

Table 1: Reported Biological Activities of Bromopyrimidine Derivatives


Derivative ClassReported Biological ActivityTherapeutic Area
5-Bromo-pyrimidine SulfonamidesAntimicrobial, AnticancerInfectious Diseases, Oncology
Substituted 5-Bromo-pyrimidinesBcr/Abl Kinase InhibitionOncology (Leukemia)
Thiazolidinone-clubbed PyrimidinesCytotoxicity against cancer cells (MCF-7)Oncology (Breast Cancer)
General Pyrimidine DerivativesAntiviral, Antifungal, AntihypertensiveInfectious Diseases, Cardiology

Significance of Butylamine (B146782) Moieties in Organic Molecular Design

The amine group is basic and can be protonated at physiological pH, allowing for the formation of ionic bonds with biological targets such as enzymes or receptors. stereoelectronics.org Primary and secondary amines are also capable of acting as both hydrogen bond donors (via the N-H bonds) and hydrogen bond acceptors (via the nitrogen's lone pair of electrons), which are critical interactions for molecular recognition in biological systems. stereoelectronics.org

The alkyl chain, or the "butyl" part, influences the molecule's lipophilicity (its ability to dissolve in fats and lipids). This property is vital for a potential drug's ability to cross cell membranes and be absorbed by the body. nih.gov By modifying the length and structure of such alkyl chains, chemists can fine-tune a molecule's solubility, permeability, and metabolic stability. Aliphatic amines are frequently incorporated into drug candidates to serve as prodrug moieties, improving cell permeability before being cleaved within the cell to release the active agent. nih.gov

Rationale for Academic Investigation of 1-(5-Bromopyrimidin-2-yl)butan-1-amine

The academic investigation of this compound is driven by its potential as a versatile building block for the synthesis of new, biologically active compounds. The rationale is based on the strategic combination of the two key molecular fragments discussed above: the pharmacologically relevant bromopyrimidine scaffold and the property-modulating butylamine side chain.

The primary amine group provides a reactive site for further chemical elaboration. It can be readily modified through reactions like acylation or alkylation to attach a wide variety of other molecular groups, enabling the creation of a library of related compounds for biological screening. wikipedia.org The bromopyrimidine core, with its known association with anticancer and antimicrobial activities, serves as a promising starting point for drug discovery. nih.govijpcbs.com

Therefore, researchers would synthesize and study this compound not necessarily as an end-product itself, but as a key intermediate. The goal is to explore how different modifications at the butylamine position, combined with the bromopyrimidine core, affect interactions with specific biological targets. Its structure represents a template that can be systematically altered to optimize for potency, selectivity, and pharmacokinetic properties in the pursuit of new therapeutic agents.

Table 2: Chemical Properties of this compound and a Related Isomer


PropertyThis compound1-(5-Bromopyrimidin-2-yl)butan-2-amine (Isomer)
CAS Number1343505-83-81339072-71-7
Molecular FormulaC₈H₁₂BrN₃C₈H₁₂BrN₃
Molecular Weight230.11 g/mol230.10 g/mol
Topological Polar Surface Area (TPSA)Not Reported51.8 Ų
Predicted LogPNot Reported1.5189
SMILESCCCC(C1=NC=C(Br)C=N1)NCCC(N)CC1=NC=C(Br)C=N1

Data for the subject compound and its isomer are compiled from chemical supplier databases. chemscene.combldpharm.combldpharm.com Computational data is available for the isomer. chemscene.com

Historical Development of Pyrimidine and Aliphatic Amine Chemistry Pertinent to the Compound

The chemical knowledge underlying a molecule like this compound is built on over a century of developments in organic chemistry.

Pyrimidine Chemistry: The pyrimidine ring system, though widespread in nature, was first synthesized in a laboratory in 1879 by Grimaux, who prepared barbituric acid. wikipedia.org The systematic study of pyrimidines began in 1884 with the work of Pinner, who synthesized various derivatives and, in 1885, first proposed the name "pyrimidin". wikipedia.org The parent compound, pyrimidine itself, was not prepared until 1900 by Gabriel and Colman. wikipedia.org Early methods for pyrimidine synthesis often involved the condensation of β-dicarbonyl compounds with nitrogen-containing reagents like ureas or amidines. wikipedia.org

Aliphatic Amine Chemistry: The synthesis of primary amines has been a long-standing focus of organic chemistry. One of the classic methods is the Gabriel synthesis, developed in the late 19th century, which produces primary amines from alkyl halides using phthalimide (B116566) as a nitrogen source. fiveable.mechemrxiv.org Other foundational methods include the reduction of nitriles and amides and the direct reaction of alkyl halides with ammonia (B1221849), though the latter often produces mixtures of primary, secondary, and tertiary amines. dntb.gov.uastudymind.co.uk The development of reductive amination, which converts ketones or aldehydes into amines, provided another versatile route. fiveable.me These established synthetic routes form the basis for creating the aliphatic amine portion of the target compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12BrN3

Molecular Weight

230.11 g/mol

IUPAC Name

1-(5-bromopyrimidin-2-yl)butan-1-amine

InChI

InChI=1S/C8H12BrN3/c1-2-3-7(10)8-11-4-6(9)5-12-8/h4-5,7H,2-3,10H2,1H3

InChI Key

ZKQBQNSHBBIIFX-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC=C(C=N1)Br)N

Origin of Product

United States

Synthetic Methodologies and Strategies for 1 5 Bromopyrimidin 2 Yl Butan 1 Amine

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 1-(5-bromopyrimidin-2-yl)butan-1-amine allows for the logical disconnection of the molecule into simpler, commercially available, or readily synthesizable starting materials. This process is crucial for designing a viable synthetic route.

Disconnection Strategies for the Pyrimidine-Butanamine Linkage

The most apparent disconnection point in the target molecule is the C-N bond between the pyrimidine (B1678525) ring and the butanamine side chain. This bond can be retrosynthetically cleaved to yield two primary synthons: a 5-bromopyrimidin-2-yl cation equivalent and a butan-1-amine anion equivalent, or more practically, a 2-halopyrimidine and butan-1-amine.

This leads to the identification of key precursors: 5-bromo-2-chloropyrimidine (B32469) (or another 2-halo derivative) and butan-1-amine. The synthesis would then involve a nucleophilic aromatic substitution reaction, where the amino group of butan-1-amine displaces the halogen at the 2-position of the pyrimidine ring. The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack at the 2-, 4-, and 6-positions.

Strategic Approaches for Introducing the Butanamine Side Chain

The introduction of the butanamine side chain onto the 5-bromopyrimidine (B23866) core is a critical step. A primary strategy involves the reaction of a 2-substituted 5-bromopyrimidine with butan-1-amine. The substituent at the 2-position must be a good leaving group, such as a halogen (Cl, Br).

An alternative, though less direct, approach could involve the initial attachment of a butyl group to the 2-position of the pyrimidine ring, followed by a subsequent amination step. However, the direct nucleophilic substitution by butan-1-amine on a 2-halopyrimidine is a more convergent and commonly employed strategy in pyrimidine chemistry.

Bromination Tactics for the Pyrimidine Heterocycle

The regioselective introduction of a bromine atom at the 5-position of the pyrimidine ring is a key consideration. The 5-position of the pyrimidine ring is the most susceptible to electrophilic substitution due to the deactivating effect of the two nitrogen atoms on the other ring positions. guidechem.comwikipedia.org

Therefore, direct bromination of a pyrimidine precursor is a viable strategy. The timing of this bromination step is also a strategic choice. Bromination can be performed on the pyrimidine ring before or after the introduction of the butanamine side chain. Performing the bromination on a pre-existing pyrimidine ring is often more straightforward.

Synthesis of Precursor Intermediates

The successful synthesis of this compound relies on the efficient preparation of key precursor intermediates, particularly the brominated pyrimidine building blocks.

Preparation of Brominated Pyrimidine Building Blocks

The central building block for this synthesis is a pyrimidine ring brominated at the 5-position. 5-Bromopyrimidine itself is a key intermediate. guidechem.com

Direct halogenation is a common method for introducing a halogen onto the pyrimidine ring. Due to the electronic nature of the pyrimidine ring, electrophilic substitution, including halogenation, occurs preferentially at the 5-position. wikipedia.org

A straightforward protocol for the synthesis of 5-bromopyrimidine involves the direct bromination of pyrimidine. guidechem.com This reaction is typically carried out by treating pyrimidine with bromine in an aqueous solution. The reaction proceeds to give a high yield of the desired 5-bromopyrimidine. guidechem.com

ReactantReagentSolventConditionsProductYieldReference
PyrimidineBromine (Br₂)Deionized WaterCooled below 50°C, then room temperature for 60 minutes5-Bromopyrimidine96% guidechem.com

This direct halogenation approach provides an efficient route to the necessary 5-bromopyrimidine precursor. From 5-bromopyrimidine, further modifications, such as the introduction of a leaving group at the 2-position (e.g., by chlorination), would be necessary to facilitate the subsequent coupling with butan-1-amine.

Halogen-Exchange Reactions in Pyrimidine Synthesis

Halogen-exchange reactions, such as the Finkelstein reaction, are a valuable tool in heterocyclic chemistry for modulating the reactivity of halo-substituted precursors. In the context of pyrimidine synthesis, these reactions can be employed to replace a less reactive halogen (e.g., chlorine) with a more reactive one (e.g., iodine) at an activated position, thereby facilitating subsequent nucleophilic substitution reactions.

For instance, a 2-chloro-5-bromopyrimidine precursor might be converted to 2-iodo-5-bromopyrimidine to enhance its reactivity towards amine nucleophiles. The choice of reagents and conditions is critical for achieving high conversion and selectivity.

Table 1: Typical Conditions for Halogen-Exchange Reactions on Heterocycles

ReagentSolventTemperatureTarget Transformation
Sodium Iodide (NaI)Acetone or DMFRoom Temp. to RefluxR-Cl → R-I
Potassium Fluoride (KF)Aprotic Polar (e.g., DMSO, Sulfolane)High TemperatureR-Cl/R-Br → R-F
Copper(I) Bromide (CuBr)Aprotic Polar (e.g., DMF, NMP)High TemperatureR-I → R-Br

Synthesis of Butan-1-amine and its Functionalized Derivatives

Several classical and modern methods are available for the synthesis of primary aliphatic amines like butan-1-amine. ebi.ac.uk The selection of a specific method often depends on the availability of starting materials, desired scale, and reaction efficiency. nih.gov

Reduction of Nitriles : The reduction of butanenitrile, using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, is a highly effective method for producing butan-1-amine. openstax.org This two-step sequence, starting from an alkyl halide to form the nitrile, results in a product with one additional carbon atom. openstax.org

Gabriel Synthesis : This method provides a clean route to primary amines, avoiding the overalkylation often seen with ammonia (B1221849). ncert.nic.inlibretexts.org It involves the Sₙ2 reaction of potassium phthalimide (B116566) with a 1-halobutane (e.g., 1-bromobutane), followed by hydrolysis or hydrazinolysis to release the primary amine. ncert.nic.inlibretexts.org

Reductive Amination : Aldehydes and ketones can be converted to amines in a one-step process by reacting them with ammonia in the presence of a reducing agent. openstax.orglibretexts.org For butan-1-amine, this would involve the reductive amination of butanal.

Hofmann and Curtius Rearrangements : These methods convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. openstax.orglibretexts.org While effective, they require the synthesis of an intermediate amide or acyl azide. libretexts.org

Table 2: Comparison of Synthetic Methods for Butan-1-amine

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Nitrile ReductionButanenitrileLiAlH₄ or H₂/CatalystHigh yield, clean reactionUse of strong reducing agents
Gabriel Synthesis1-HalobutanePotassium Phthalimide, HydrazineAvoids overalkylation, good for 1° aminesRequires two steps, atom uneconomical
Reductive AminationButanalNH₃, NaBH₃CN or H₂/CatalystOne-pot procedurePotential for side reactions
Hofmann RearrangementButanamideBr₂, NaOHGood for converting carboxylic acidsLoss of one carbon atom, uses toxic bromine

In multi-step syntheses, it is often necessary to modify or protect the functional groups of a synthon before a coupling reaction. The primary amine of butan-1-amine is a nucleophilic and basic center that can interfere with other reactions. Therefore, temporary protection of the amine is a common strategy. researchgate.net

Common protecting groups for amines include:

Carbamates : Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are widely used. They are stable under a variety of conditions and can be removed selectively.

Amides : Formation of an amide, for example with acetic anhydride, can reduce the nucleophilicity of the amine.

Furthermore, recent advances have focused on the direct C-H functionalization of aliphatic amines, allowing for the introduction of complexity at specific positions on the alkyl chain, although this is more advanced than what is typically required for a simple coupling reaction. rsc.orgnih.govrsc.org

Convergent and Linear Synthetic Approaches to this compound

The assembly of the final molecule can be approached through two main strategies: linear and convergent synthesis.

Convergent Synthesis : A convergent strategy involves the independent synthesis of key fragments of the molecule, which are then combined in a later step. This is generally a more efficient approach. For this compound, a convergent synthesis would involve preparing a suitable 5-bromopyrimidine precursor and butan-1-amine separately, followed by a final coupling reaction to form the target molecule.

Given the structure of the target compound, a convergent approach is the most logical and efficient strategy.

Amination Reactions on Bromopyrimidine Systems

The key step in a convergent synthesis of the target molecule is the formation of the C-N bond between the pyrimidine ring and the butan-1-amine side chain. This is typically achieved through a nucleophilic aromatic substitution reaction.

The pyrimidine ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack. wikipedia.org The presence of electronegative nitrogen atoms withdraws electron density from the ring carbons, particularly at the 2-, 4-, and 6-positions. wikipedia.orgyoutube.com When a good leaving group, such as a halogen, is located at one of these activated positions, a Nucleophilic Aromatic Substitution (SₙAr) reaction can occur. wikipedia.orgyoutube.com

The likely precursor for the synthesis of this compound is a di-halogenated pyrimidine, such as 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine (B1337857). The reaction proceeds with butan-1-amine acting as the nucleophile. The amine attacks the electron-deficient C2 carbon, displacing the halide leaving group. youtube.com

The SₙAr mechanism involves two main steps:

Addition : The nucleophilic amine attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov The negative charge is delocalized over the ring and, importantly, onto the electronegative nitrogen atoms, which stabilizes the intermediate.

Elimination : The leaving group (halide ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the final substituted product.

This reaction is often carried out by heating the reactants in a suitable solvent, sometimes in the presence of a base to deprotonate the amine nucleophile or to neutralize the acid generated during the reaction. youtube.com

Table 3: Representative Conditions for SₙAr Amination of Halopyrimidines

NucleophileSubstrateSolventBase (optional)Temperature
Butan-1-amine2-Chloro-5-bromopyrimidineDMF, DMSO, or n-ButanolK₂CO₃, Et₃N80-150 °C
Butan-1-amine2,5-DibromopyrimidineAcetonitrile (B52724)DIPEAReflux

The chlorine at the 5-position is significantly less reactive towards SₙAr than a halogen at the 2- or 4-positions because the negative charge of the Meisenheimer intermediate cannot be effectively delocalized onto the ring nitrogens. youtube.com This inherent difference in reactivity allows for selective substitution at the C2 position when using a substrate like 2-chloro-5-bromopyrimidine.

Copper-Catalyzed Amination Methodologies (e.g., Goldberg, Ullmann-type reactions)

Copper-catalyzed C-N cross-coupling reactions are foundational methods for the formation of aryl-amine bonds and represent a viable pathway for the synthesis of this compound from 2,5-dibromopyrimidine or a related 2-halo-5-bromopyrimidine. The classical Ullmann and Goldberg reactions are the cornerstones of this approach.

The Ullmann condensation typically involves the coupling of an aryl halide with an amine in the presence of stoichiometric copper powder or copper salts at high temperatures (often exceeding 150-200°C). nih.govbyjus.comthermofisher.com The Goldberg reaction is a modification that often uses a soluble copper salt (like CuI or CuBr) and a base, sometimes allowing for slightly milder conditions. nih.gov

Key features of these reactions include:

Reactants : An aryl halide (e.g., 2-chloro- or 2-iodo-5-bromopyrimidine) and the amine (butan-1-amine).

Catalyst : Copper powder, copper(I) iodide (CuI), or copper(I) bromide (CuBr) are commonly used. nih.govchemistryviews.org

Base : A base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) is required to facilitate the reaction.

Solvent : High-boiling polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or nitrobenzene (B124822) are often employed. thermofisher.com

Despite their utility, these classical methods are often limited by harsh reaction conditions, the need for high catalyst loading, and sometimes poor functional group tolerance. nih.gov Modern advancements have introduced the use of ligands, such as diamines (e.g., N,N'-dimethylethylenediamine, DMEDA) or amino acids (e.g., L-proline), which can stabilize the copper catalyst, leading to higher yields and significantly milder reaction conditions. chemistryviews.orgresearchgate.net These developments have broadened the scope of copper-catalyzed aminations, making them more applicable to complex and sensitive substrates. chemistryviews.org

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Heterocyclic Halides
Catalyst SystemBaseSolventTemperature (°C)General YieldsReference
CuI / L-prolineK₂CO₃DMSO90-110Good to Excellent nih.gov
Cu₂O / DMEDAK₂CO₃Ethylene Glycol100High researchgate.net
CuI / Pyridine-2-aldoximeCs₂CO₃Water100-120Moderate to Good nih.gov
CuI / Anionic N,N'-diarylbenzene-1,2-diamine ligandNaOTMSDMSO24-70High to Excellent chemistryviews.org
Palladium-Catalyzed Amination Methodologies (e.g., Buchwald-Hartwig Coupling)

Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, has become one of the most powerful and versatile methods for constructing C-N bonds. wikipedia.orglibretexts.org This reaction offers a significant improvement over traditional copper-catalyzed methods, primarily through its use of milder conditions, lower catalyst loadings, broader substrate scope, and superior functional group tolerance. wikipedia.org It is highly suitable for coupling butan-1-amine with a 2-halo-5-bromopyrimidine.

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst. libretexts.org

The success of the reaction is highly dependent on the choice of:

Palladium Precatalyst : Common precursors include Pd(OAc)₂, Pd₂(dba)₃, and various air-stable precatalysts that simplify reaction setup. libretexts.orgorganic-chemistry.org

Ligand : The choice of phosphine (B1218219) ligand is critical. Early generations used monodentate ligands like P(o-tolyl)₃, while later generations employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos, and BrettPhos) that dramatically improve catalytic activity and substrate scope. libretexts.orgnih.govnih.gov

Base : A non-nucleophilic strong base is essential. Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are frequently used. libretexts.org

Solvent : Anhydrous aprotic solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are typical. libretexts.org

This methodology has been successfully applied to a wide range of nitrogen-containing heterocycles, including pyridines and pyrimidines, demonstrating its robustness for synthesizing compounds like this compound. nih.govrsc.org

Table 2: Typical Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides
Palladium SourceLigandBaseSolventTypical TemperatureReference
Pd(OAc)₂BINAPNaOtBuToluene80-110°C wikipedia.org
Pd₂(dba)₃XPhosK₃PO₄Dioxane or t-BuOH80-110°C libretexts.org
tBuBrettPhos Pd G3(Integrated)LiHMDSTHFRoom Temp to 60°C nih.govnih.gov
(CyPF-tBu)Pd(P(o-tol)₃)(Integrated)NaOtBuDioxane80°C semanticscholar.org

Pyrimidine Ring Formation Incorporating Butanamine Precursors

An alternative to functionalizing a pre-formed pyrimidine ring is to construct the heterocycle from acyclic precursors. This approach allows for the incorporation of the desired side chains and substituents during the ring-forming process.

Cyclocondensation Reactions for Pyrimidine Construction

The most common method for pyrimidine synthesis is the cyclocondensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine, guanidine, or urea (B33335). researchgate.net To synthesize this compound via this route, one could envision a reaction involving a precursor that provides the butan-1-amine group.

A general and widely used approach is the Principal Synthesis, which involves the reaction between a β-dicarbonyl compound and an amidine. growingscience.com The reaction proceeds through initial condensation, followed by cyclization and dehydration to form the aromatic pyrimidine ring. The specific precursors would need to be carefully chosen to yield the final 5-bromo and 2-(butan-1-amine) substitution pattern. For instance, a malonic acid derivative containing a bromine atom could be condensed with a suitably protected amidine that bears the butanamine side chain. While versatile, this approach can sometimes require multiple steps for precursor synthesis and may face challenges with regioselectivity. asianpubs.orgyu.edu.jo

Multicomponent Reaction (MCR) Strategies for Pyrimidine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer a highly efficient strategy for synthesizing complex heterocyclic systems like pyrimidines. bohrium.comacs.orgorganic-chemistry.org These reactions are characterized by high atom economy, operational simplicity, and the ability to generate diverse molecular libraries quickly. mdpi.com

The Biginelli reaction is a classic example of an MCR that produces dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. tandfonline.com While the direct synthesis of the target compound via a Biginelli-type reaction is not straightforward, other MCRs have been developed for pyrimidine synthesis. For example, iridium-catalyzed MCRs can assemble pyrimidines from amidines and up to three different alcohols through a sequence of condensation and dehydrogenation steps. bohrium.comacs.orgorganic-chemistry.org Such a strategy could potentially be adapted to incorporate the necessary bromo- and butanamine functionalities by selecting appropriate starting materials. The key advantage of MCRs lies in their ability to rapidly construct the core pyrimidine scaffold in a single, convergent step. mdpi.com

Advanced Synthetic Techniques and Green Chemistry Principles

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles compared to conventional heating methods. eurekaselect.com The rapid and efficient heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. thieme-connect.comresearchgate.net

This technique has been successfully applied to nearly all the synthetic methodologies described above:

Palladium-Catalyzed Coupling : Microwave irradiation can accelerate Buchwald-Hartwig amination reactions, often allowing for lower catalyst loadings and shorter reaction times. rsc.org

Cyclocondensation and MCRs : The synthesis of pyrimidines via cyclocondensation or multicomponent reactions is frequently enhanced by microwave heating. tandfonline.comresearchgate.net For example, the Biginelli reaction and related MCRs often proceed much faster and with higher yields under microwave conditions, sometimes even in the absence of a solvent. tandfonline.com

The primary benefits of microwave-assisted synthesis include dramatic rate enhancement, improved yields, and increased purity of the final products, making it a valuable technique in modern organic synthesis. thieme-connect.comresearchgate.net

Table 3: Comparison of Conventional vs. Microwave-Assisted Pyrimidine Synthesis
Reaction TypeMethodReaction TimeYieldReference
Cyclocondensation (Alkynone + Amidine)Conventional HeatingSeveral HoursGood thieme-connect.com
Microwave Irradiation40 minutesExcellent (often quantitative) thieme-connect.com
Biginelli ReactionConventional Heating3-12 hoursModerate to Good tandfonline.com
Microwave Irradiation2-5 minutesGood to Excellent (65-90%) tandfonline.com

Solvent-Free Reaction Conditions

Solvent-free synthesis, a key principle of green chemistry, aims to reduce environmental impact by eliminating volatile organic compounds. These methods often lead to higher efficiency, shorter reaction times, and simpler product isolation. tandfonline.comhilarispublisher.com For the synthesis of pyrimidine derivatives, several solvent-free approaches have been developed, which could be adapted for the synthesis of this compound or its precursors.

One prominent method involves one-pot, multi-component reactions (MCRs). tandfonline.com For instance, various pyrimidine derivatives have been synthesized through a three-component condensation of an aldehyde, a compound with an active methylene (B1212753) group, and an amine-containing reactant, often facilitated by a catalyst under solvent-free conditions. tandfonline.com A basic ionic liquid, for example, has been used to catalyze the synthesis of pyrimidine derivatives with advantages such as procedural simplicity, high yields, and reusability of the catalyst without the need for column chromatography. tandfonline.com Another approach is mechanochemistry, which uses mechanical force, such as ball milling, to drive chemical reactions. acs.org This technique has been successfully applied to the one-pot synthesis of pyrimidine derivatives using a modified ZnO nanoparticle catalyst, demonstrating scalability and ease of product isolation. acs.org

These strategies could be hypothetically applied to the target molecule. A plausible MCR could involve 5-bromo-2-cyanopyrimidine, an appropriate organometallic reagent to introduce the butyl group, and a subsequent reduction, all potentially achievable under solvent-free or mechanochemical conditions.

Method Catalyst/Conditions Key Advantages Applicability to Pyrimidine Synthesis
Multi-Component Reaction Basic Ionic LiquidHigh yields, short reaction times, reusable catalyst, no column chromatography needed. tandfonline.comEfficient for constructing the core pyrimidine ring from simple precursors. tandfonline.commdpi.com
Mechanochemistry Ball Milling, Modified ZnO NanoparticlesScalable, easy product isolation, recyclable catalyst. acs.orgSuitable for one-pot synthesis of various pyrimidine derivatives. acs.org
Microwave Irradiation Samarium ChlorideRapid cyclization of intermediates. organic-chemistry.orgCan be used for the synthesis of pyrimidines from β-formyl enamides and urea. organic-chemistry.org

Photocatalytic Approaches in Halogenated Heterocycle Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of radical intermediates under mild conditions. chim.itconicet.gov.ar This methodology is particularly relevant for the synthesis and functionalization of halogenated heterocycles. Light-mediated halogen-atom transfer (XAT) is a versatile method for generating carbon-centered radicals from haloalkanes, which can then participate in bond-forming reactions. nih.gov

The synthesis of complex heterocyclic structures can be achieved through photocatalyzed reactions involving radical cations or other radical intermediates. chim.it For instance, N-heterocyclic carbene (NHC)-ligated boryl radicals have been used as effective halogen abstractors under visible light, triggering the formation of carbon-centered radicals that can be used in C(sp³)–C(sp²) bond formation. nih.gov Such a strategy could be envisioned for coupling a butyl-radical precursor to a pre-functionalized 5-bromopyrimidine core.

Heterogeneous photocatalysis also offers an eco-friendly platform for C-C coupling of halogenated arenes. rsc.org Catalysts such as graphitic carbon nitride (gCN) supporting a metal cocatalyst can be optimized to activate C-X bonds (where X is a halogen) and facilitate coupling reactions under visible light irradiation. rsc.org This approach could be adapted for the late-stage introduction of the butylamine (B146782) side chain onto the 5-bromopyrimidine scaffold.

Photocatalytic Strategy Catalyst System Example Mechanism/Application Relevance to Halogenated Heterocycles
Halogen-Atom Transfer (XAT) Organic photocatalyst with NHC-ligated boraneGenerates carbon-centered radicals from haloalkanes for subsequent C-C bond formation. nih.govEnables functionalization of heterocyclic cores by activating alkyl halides. nih.gov
Heterogeneous Photocatalysis Metal cocatalyst (e.g., Ni) on graphitic carbon nitride (gCN)Facilitates C-C coupling of halogenated arenes via hydro-dehalogenation. rsc.orgOffers a sustainable method for modifying halogenated pyrimidines. rsc.org
Intermolecular Cyclization Organic dyes (e.g., Rose Bengal) or metal complexesGenerates radical cations from substrates like indoles for functionalization. chim.itApplicable for building or modifying heterocyclic ring systems under mild conditions. chim.it

Continuous Flow Chemistry Applications

Continuous flow chemistry has become a transformative technology for the manufacturing of active pharmaceutical ingredients (APIs), offering significant advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. mdpi.comnih.gov This technology is well-suited for multi-step syntheses of complex molecules like heterocyclic amines.

Photochemical reactions, which are often difficult to scale up in batch reactors due to light penetration issues, are particularly amenable to flow chemistry. A flow photochemistry setup could be used for the photocatalytic steps discussed previously, ensuring uniform irradiation and efficient conversion. mdpi.com

Flow Chemistry Advantage Description Example Application in Heterocycle Synthesis
Enhanced Safety & Control Small reactor volumes and superior heat/mass transfer allow for the safe use of hazardous reagents and highly exothermic reactions. mdpi.comLithiation of an aryl bromide in a cryogenic reactor for the synthesis of Tamoxifen. nih.gov
Scalability Production is scaled by running the system for longer periods, avoiding the challenges of re-optimizing for larger batch reactors. mdpi.comContinuous photobromination of a pyrimidine intermediate for Rosuvastatin synthesis. mdpi.com
Process Integration Multiple reaction steps can be linked together, eliminating the need for intermediate isolation and purification. mdpi.comA four-step sequence to produce (E/Z)-tamoxifen utilizing seven integrated reactor coils. nih.gov

Chromatographic and Non-Chromatographic Purification Strategies

The purification of the final product and intermediates is a critical step in any synthetic sequence. For a compound like this compound, a combination of chromatographic and non-chromatographic methods would likely be employed to achieve high purity.

Chromatographic Strategies: Chromatography is a cornerstone of purification in organic synthesis. wikipedia.org High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful analytical techniques that can also be used for preparative purification of heterocyclic amines. nih.gov For larger scale purification, column chromatography using silica (B1680970) gel is standard. However, challenges can arise, such as the decomposition of sensitive compounds on the acidic silica surface. researchgate.net In such cases, using a deactivated silica or an alternative stationary phase like alumina (B75360) may be necessary.

Given that heterocyclic amines are often present at low concentrations in complex mixtures, a preliminary cleanup step using solid-phase extraction (SPE) is common. nih.govnih.gov Magnetic molecularly imprinted polymers (MMIPs) represent an advanced SPE technique, offering high selectivity for a target analyte or structurally related compounds, simplifying the purification process. nih.govjfda-online.comjfda-online.com

Non-Chromatographic Strategies: Traditional purification methods remain highly valuable. wikipedia.org

Crystallization: This is one of the most effective methods for purifying solid compounds. The basic nature of the amine in this compound allows for the formation of acid addition salts (e.g., hydrochloride or tartrate). These salts often have well-defined crystalline structures and different solubility profiles than the free base, which can be exploited for highly effective purification.

Solvent Extraction: Liquid-liquid extraction can be used to separate the target amine from non-basic impurities. By adjusting the pH of the aqueous phase, the amine can be moved between an organic solvent (at high pH, as the free base) and the aqueous phase (at low pH, as the protonated salt), effectively washing away neutral or acidic impurities. wikipedia.org

Distillation: If the compound or its precursors are thermally stable liquids, distillation can be an effective purification method, particularly for removing non-volatile impurities.

The selection of a purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the compound. A typical sequence might involve an initial workup with solvent extraction, followed by crystallization of a salt, and a final polishing step with column chromatography if needed.

Reactivity and Chemical Transformations of 1 5 Bromopyrimidin 2 Yl Butan 1 Amine

Reactions at the Bromine Atom on the Pyrimidine (B1678525) Ring

The pyrimidine ring, being an electron-deficient heterocycle, activates the attached bromine atom at the C-5 position towards various transformations. This reactivity is central to the derivatization of the molecule's core structure.

Nucleophilic Substitution Reactions at C-5 of the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of 1-(5-bromopyrimidin-2-yl)butan-1-amine. In this type of reaction, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring helps to stabilize the negatively charged intermediate (a Meisenheimer-like complex), thereby facilitating the substitution process. nih.govyoutube.com Some studies suggest that for many heterocyclic systems, these reactions may proceed through a concerted mechanism rather than a stepwise addition-elimination sequence. nih.gov

A variety of nucleophiles can be employed for this transformation. For instance, reactions with phenols can yield aryloxy-pyrimidines, while alkoxides would produce the corresponding alkoxy-substituted derivatives. acs.org Similarly, sulfur-based nucleophiles like thiophenoxides can be used to introduce thioether linkages. rsc.org The reaction conditions typically involve a suitable base to either generate the nucleophile in situ or to neutralize the HBr byproduct.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Halogenated Pyrimidines
Halopyrimidine SubstrateNucleophileProduct TypeTypical Conditions
5-Bromo-1,2,3-triazinePhenols5-Aryloxy-1,2,3-triazineBase (e.g., K₂CO₃), Solvent (e.g., DMF) acs.org
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateSodium thiophenoxideEthyl 4-phenylthio-2-methylthiopyrimidine-5-carboxylateEthanol, Reflux rsc.org
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateDimethylamineEthyl 4-dimethylamino-2-methylthiopyrimidine-5-carboxylateEthanol, Room Temperature rsc.org

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, and the bromine atom on the pyrimidine ring serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the bromopyrimidine with an organoboron compound, typically a boronic acid or ester. illinois.edu It is a highly versatile method for creating new aryl-aryl or aryl-alkyl bonds. The reaction is tolerant of a wide range of functional groups, making it suitable for complex molecule synthesis. nih.govnih.govmdpi.com The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. illinois.edu

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the sp²-hybridized carbon of the bromopyrimidine and an sp-hybridized carbon of a terminal alkyne. scirp.org This reaction is typically co-catalyzed by palladium and copper salts. rsc.orgsoton.ac.uk The process is instrumental in synthesizing alkynyl-substituted pyrimidines, which are valuable intermediates for further chemical modifications. rsc.orgresearchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This reaction is known for its high efficiency and functional group tolerance, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgorgsyn.org The 5-bromopyrimidine (B23866) moiety can be effectively coupled with various organozinc reagents to introduce diverse alkyl, vinyl, or aryl substituents. researchgate.net

Table 2: Examples of Cross-Coupling Reactions on 5-Bromopyrimidine and Related Substrates
Reaction TypeSubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference
Suzuki-Miyaura5-BromopyrimidineFuran-3-boronic acidPalladium catalyst, Base5-(Furan-3-yl)pyrimidine illinois.edu
Sonogashira5-BromopyrimidinePhenylacetylenePd(PPh₃)Cl₂, CuI, DIPEA, DMF5-(Phenylethynyl)pyrimidine rsc.org
NegishiAryl BromideOrganozinc HalidePalladium or Nickel catalystAryl-Substituted Product organic-chemistry.orgresearchgate.net
Suzuki-Miyaura5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O5-Aryl-2-methylpyridin-3-amine nih.gov

Reductive Dehalogenation and Hydrogenation

The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation can be achieved using various methods. For instance, a metal-catalyst-free procedure using a mixture of DMF and trialkylamines has been reported for the dehalogenation of 5-bromopyrimidine derivatives. hilarispublisher.com Other methods may involve catalytic hydrogenation with a palladium catalyst or the use of reducing agents like sodium sulfite (B76179) in an aqueous medium. rsc.org This reaction is useful for synthesizing the corresponding des-bromo analogue or for introducing isotopic labels (e.g., deuterium) at the C-5 position.

Reactions of the Primary Amine Functional Group

The primary amine attached to the butyl side chain is a potent nucleophile and a key site for a variety of chemical modifications. These reactions allow for the extension and functionalization of the side chain, leading to a wide array of derivatives.

Acylation and Alkylation Processes

Acylation: The primary amine of this compound can be readily acylated by reacting with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of coupling agents). organic-chemistry.org This reaction leads to the formation of a stable amide bond and is a fundamental transformation in organic chemistry. researchgate.netresearchgate.net

Alkylation: As a nucleophile, the primary amine can react with alkyl halides in an amino-dehalogenation reaction to form secondary and tertiary amines. wikipedia.org However, this process can be difficult to control, often resulting in a mixture of products due to overalkylation. wikipedia.org The reaction with a tertiary amine can lead to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org Alternative alkylating agents, such as alcohols in the presence of specific catalysts, can also be employed. wikipedia.org

Formation of Amides, Urethanes, and Ureas

Building upon the general reactivity of the primary amine, several specific and highly useful derivatives can be synthesized.

Amides: As mentioned, amide formation is a straightforward acylation process. The reaction is one of the most common bond-forming reactions in medicinal chemistry and provides a robust linkage. researchgate.net

Urethanes: Urethanes (or carbamates) can be synthesized by reacting the primary amine with various reagents. A common method involves reaction with an isocyanate. Alternatively, reaction with a chloroformate in the presence of a base will yield the corresponding urethane (B1682113). Computational studies have helped to elucidate the mechanisms of urethane formation, often involving catalysis by other amines. mdpi.comnih.gov

Ureas: Substituted ureas can be formed from the primary amine through several routes. Reaction with an isocyanate provides an unsymmetrical urea (B33335). Another approach involves the reaction of two amine molecules with phosgene (B1210022) or a phosgene equivalent. Modern methods also allow for the synthesis of ureas directly from amines and carbon dioxide under catalytic conditions. unipr.itorganic-chemistry.org The formation of ureas can also occur via the transamidation of urea itself with an amine, often under mild conditions. nih.gov

Table 3: Common Transformations of Primary Amines
Reaction TypeReagentFunctional Group FormedGeneral Conditions
AcylationAcyl Chloride or Carboxylic Acid + Coupling AgentAmideBase (for acyl chloride), Coupling agent (e.g., EDC) researchgate.net
AlkylationAlkyl HalideSecondary/Tertiary AmineOften requires mild conditions, can lead to mixtures wikipedia.org
Urethane FormationIsocyanate or ChloroformateUrethane (Carbamate)Typically uncatalyzed or amine-catalyzed mdpi.com
Urea FormationIsocyanate or CO₂ + CatalystUreaVaries; can be catalyst-free or require catalysis unipr.itorganic-chemistry.org

Cyclization Reactions to Construct Fused Heterocyclic Systems

The presence of a nucleophilic primary amine on the side chain of this compound provides a strategic handle for constructing fused heterocyclic systems through intramolecular cyclization. Such reactions are pivotal for creating complex, polycyclic molecules with potential biological activities.

While specific examples starting directly with this compound are not extensively documented in publicly available literature, the principles of heterocyclic chemistry allow for the prediction of several plausible cyclization pathways. For instance, intramolecular nucleophilic aromatic substitution (SNAr) is a common strategy. In related systems, aminoalkyl side chains have been shown to displace halides on the pyrimidine ring to form fused structures. nih.gov For this to occur with the target molecule, the aminobutyl group would need to displace the bromine at C-5, which would lead to a strained ring system. A more viable approach often involves the prior introduction of a suitable electrophilic group at the C-4 or C-6 position of the pyrimidine ring. The side-chain amine can then act as an intramolecular nucleophile to attack this electrophilic center, leading to the formation of a new fused ring.

Another potential strategy involves the transformation of the bromine atom via transition-metal-catalyzed cross-coupling to introduce a group capable of reacting with the amine. For example, coupling with a molecule containing an ester or a ketone could be followed by intramolecular condensation or reductive amination to forge the new ring. Bromination of alkenes, followed by intramolecular cyclization involving nearby nucleophiles like hydroxyl or amino groups, is a known method for creating complex heterocyclic systems. nih.gov

The following table outlines hypothetical, yet chemically sound, cyclization strategies for forming fused systems from derivatives of this compound.

Reaction Type Required Modification/Reagent Potential Fused System
Intramolecular SNArIntroduction of a leaving group at C-4 (e.g., via oxidation/halogenation)Pyrimido[4,5-b]azepine derivative
Intramolecular CondensationAcylation of the amine followed by cyclization onto the pyrimidine ringDihydropyrimido[1,2-a]pyrimidinone derivative
Pictet-Spengler ReactionConversion of the amine to an aminoethyl group attached to C-4 and reaction with an aldehydeTetrahydropyrimido[4,5-c]pyridine derivative

Reactivity of the Pyrimidine Ring System

The pyrimidine core is characterized by its electron-deficient nature, a consequence of the two electronegative nitrogen atoms. This fundamentally influences its reactivity towards electrophiles and nucleophiles and its behavior under reductive or oxidative conditions.

Electrophilic Aromatic Substitution on the Pyrimidine Ring (if applicable)

Electrophilic aromatic substitution (SEAr) reactions are generally difficult on the pyrimidine ring. The nitrogen atoms withdraw electron density, deactivating the ring towards attack by electrophiles. However, studies on 5-bromopyrimidine itself reveal that under strongly acidic conditions (e.g., using Brønsted acids like methanesulfonic acid or polyphosphoric acid), the pyrimidine ring can be protonated. nih.govresearchgate.net This generates a highly electrophilic pyrimidinium species that can then react with electron-rich arenes in a Friedel-Crafts-type alkylation, where the pyrimidine acts as the electrophile. nih.govresearchgate.net In this context, the reaction is an electrophilic substitution on the arene, not on the pyrimidine ring itself.

Direct electrophilic substitution on the this compound ring system is considered unlikely due to this inherent deactivation. The bromo-substituent at C-5 further deactivates the ring. While the aminoalkyl group at C-2 could be considered activating, under the acidic conditions required for most SEAr reactions, the amine would be protonated, converting it into a deactivating ammonium group. If a reaction were to occur, the C-4 and C-6 positions would be the most likely sites for nucleophilic attack, not electrophilic substitution.

Reduction of the Pyrimidine Moiety

The electron-deficient character of the pyrimidine ring makes it susceptible to reduction. Compared to other aromatic heterocycles like pyridine, pyrimidines are more easily reduced. Catalytic hydrogenation or treatment with hydride-reducing agents can lead to the formation of di- or tetrahydro-pyrimidine derivatives. The specific outcome of the reduction depends on the reagents, reaction conditions, and the substitution pattern on the pyrimidine ring. This transformation can be useful for modifying the electronic and steric properties of the molecule, potentially leading to compounds with different biological profiles.

Oxidation Reactions

The pyrimidine ring itself is generally resistant to oxidation due to its electron-deficient nature. However, substituents on the ring can be susceptible to oxidation. For instance, alkyl side chains on pyrimidine rings can be oxidized to carboxylic acids under certain conditions. The aminobutyl side chain in this compound could potentially be a site for oxidative transformation, although this would compete with potential reactions at the amine functionality.

It is also noteworthy that dihydropyrimidine (B8664642) intermediates, which can be formed in some reactions, may undergo spontaneous aerobic oxidation to re-aromatize back to the pyrimidine ring. researchgate.net

Investigations into Regioselectivity and Stereoselectivity in Transformations

The presence of multiple distinct reactive sites and a chiral center in this compound makes the study of regioselectivity and stereoselectivity crucial for controlling the outcomes of its chemical transformations.

Regioselectivity refers to the preference of a reaction to occur at one position over another. In this molecule, several regiochemical questions arise:

Reactions on the Pyrimidine Ring: The C-5 bromine atom is a key site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). In di- or poly-halogenated pyrimidines, the site of reaction can be selectively controlled. For instance, in 5-bromo-2-chloropyrimidine (B32469), Suzuki-Miyaura coupling occurs preferentially at the C-5 position. rsc.org In 2-amino-5-bromo-4(3H)-pyrimidinones, regioselective lithiation can occur at the C-6 position, allowing for the introduction of various substituents. nih.gov

Competition between the Ring and Side Chain: The primary amine of the butylamine (B146782) side chain is a potent nucleophile. In reactions with electrophiles, there will be competition between N-alkylation/acylation at the side chain versus potential reactions at the pyrimidine ring nitrogens. Generally, the exocyclic amine is more nucleophilic and will react preferentially under neutral or basic conditions.

The table below summarizes the key reactive sites and the types of regioselective reactions that can be anticipated.

Reactive Site Type of Reaction Controlling Factors
C-5 (Bromo)Palladium-catalyzed cross-coupling, Nucleophilic aromatic substitutionCatalyst/ligand choice, reaction conditions
C-4 / C-6Nucleophilic attack, Lithiation/metallationNature of the nucleophile, directing groups
Side-chain Amine (NH2)Nucleophilic attack (acylation, alkylation)pH, steric hindrance, nature of the electrophile

Stereoselectivity is concerned with the preferential formation of one stereoisomer over another. masterorganicchemistry.comwikipedia.org The compound this compound is chiral, with a stereocenter at the C-1 position of the butylamine chain. This has significant implications:

Reactions of Achiral Reagents: When an achiral reagent reacts at a new position in the molecule, the existing stereocenter can influence the creation of a new stereocenter, leading to a mixture of diastereomers in unequal amounts. This is known as diastereoselectivity. masterorganicchemistry.com The degree of selectivity would depend on the proximity of the reaction site to the existing chiral center and the reaction mechanism.

Use of Chiral Reagents: Enantioselective reactions, which favor the formation of one enantiomer over the other, can be achieved using chiral reagents or catalysts. ethz.chrsc.org For example, an enantioselective reduction of a ketone precursor to the amine could be used to synthesize a single enantiomer of the target compound.

Kinetic Resolution: If the starting material is a racemic mixture, it can be subjected to kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, allowing for the separation of the unreacted, slower-reacting enantiomer. wikipedia.org

The stereochemical outcome is critical in the development of pharmaceuticals, as different enantiomers of a chiral drug often exhibit different pharmacological and toxicological properties. nih.gov

Analytical and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structural Elucidation

Modern spectroscopic methods are indispensable for the unambiguous characterization of novel chemical entities such as 1-(5-Bromopyrimidin-2-yl)butan-1-amine. Techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are synergistically employed to build a complete picture of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy offers a detailed map of the proton environments within this compound. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, revealing proximate proton relationships.

The expected ¹H NMR spectrum would feature distinct signals corresponding to the protons on the pyrimidine (B1678525) ring and the butylamine (B146782) side chain. The two protons on the pyrimidine ring are chemically non-equivalent and are expected to appear as singlets in the aromatic region, typically between δ 8.5 and 9.0 ppm, due to the deshielding effect of the electronegative nitrogen atoms and the bromine atom.

The protons of the butylamine chain will appear in the aliphatic region of the spectrum. The methine proton (CH) alpha to the amine group and the pyrimidine ring is expected to be the most downfield of the aliphatic protons, likely appearing as a triplet. The adjacent methylene (B1212753) (CH₂) protons would exhibit more complex splitting patterns (multiplets) due to coupling with protons on both neighboring carbons. The terminal methyl (CH₃) group would likely appear as a triplet, being coupled only to the adjacent methylene group. The protons of the amine (NH₂) group may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-4/H-6 (Pyrimidine) 8.7 - 9.0 s -
H-1' (CH-N) 4.5 - 5.0 t ~7-8
NH₂ 1.5 - 3.0 br s -
H-2' (CH₂) 1.6 - 1.9 m -
H-3' (CH₂) 1.3 - 1.5 m -

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

¹³C NMR spectroscopy provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the spectrum.

The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region (δ 150-165 ppm) due to the influence of the nitrogen atoms. The carbon bearing the bromine atom (C-5) would be shifted to a higher field compared to the other ring carbons due to the heavy atom effect of bromine. The carbon atom attached to the butylamine side chain (C-2) will also be in this downfield region.

The carbon atoms of the butylamine side chain will appear in the upfield, aliphatic region of the spectrum (δ 10-60 ppm). The carbon atom directly attached to the pyrimidine ring and the amine group (C-1') will be the most deshielded of the aliphatic carbons. The chemical shifts of the other methylene and the terminal methyl carbons will appear at progressively higher fields.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 (Pyrimidine) 160 - 165
C-4/C-6 (Pyrimidine) 155 - 160
C-5 (Pyrimidine) 115 - 125
C-1' (CH-N) 50 - 60
C-2' (CH₂) 30 - 40
C-3' (CH₂) 15 - 25

Note: Predicted values are based on general principles of NMR spectroscopy and data for analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and confirming the structural connectivity of this compound.

Correlation Spectroscopy (COSY): A homonuclear correlation experiment that reveals proton-proton coupling relationships. Cross-peaks in the COSY spectrum would confirm the connectivity within the butylamine side chain, for instance, showing correlations between the H-1' and H-2' protons, and between the H-2' and H-3' protons, and so on.

Heteronuclear Single Quantum Coherence (HSQC): A heteronuclear correlation experiment that identifies direct one-bond carbon-proton attachments. rsc.org Each cross-peak in the HSQC spectrum correlates a proton signal with the signal of the carbon to which it is directly bonded. This would allow for the definitive assignment of each proton to its corresponding carbon in the butylamine chain and the pyrimidine ring.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. rsc.org HMBC is crucial for establishing the connectivity between different parts of the molecule. For example, it would show a correlation between the H-1' proton of the butylamine chain and the C-2 carbon of the pyrimidine ring, confirming the point of attachment.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. NOESY can provide valuable information about the conformation and stereochemistry of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

N-H stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H stretching: Aliphatic C-H stretching vibrations from the butyl group will appear just below 3000 cm⁻¹. Aromatic C-H stretching from the pyrimidine ring may be observed just above 3000 cm⁻¹.

C=N and C=C stretching: The stretching vibrations of the C=N and C=C bonds within the pyrimidine ring are expected to produce a series of sharp, medium to strong bands in the 1400-1600 cm⁻¹ region.

N-H bending: The N-H bending (scissoring) vibration of the primary amine is typically observed in the range of 1590-1650 cm⁻¹.

C-N stretching: The C-N stretching vibration of the aliphatic amine is expected in the 1000-1200 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration would likely appear in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H (Amine) Stretch 3300 - 3500 Medium
C-H (Aromatic) Stretch > 3000 Medium
C-H (Aliphatic) Stretch < 3000 Strong
N-H (Amine) Bend 1590 - 1650 Medium
C=N, C=C (Pyrimidine) Stretch 1400 - 1600 Medium-Strong
C-N (Amine) Stretch 1000 - 1200 Medium

Note: Predicted values are based on typical IR absorption frequencies for the respective functional groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For this compound, electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) could be employed.

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity.

The fragmentation pattern in EI-MS would be expected to show characteristic losses. A common fragmentation pathway for aliphatic amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the C-N bond. libretexts.orglibretexts.org This would result in the loss of a propyl radical to form a stable iminium cation. Another likely fragmentation would involve the loss of the butylamine side chain, leading to a bromopyrimidinyl cation.

Table 4: Predicted Key Mass Spectral Fragments for this compound

Fragment Proposed Structure Predicted m/z
[M]⁺ [C₈H₁₂BrN₃]⁺ 229/231
[M - CH₂CH₂CH₃]⁺ [C₅H₆BrN₃]⁺ 186/188
[C₄H₃BrN₂]⁺ Bromopyrimidinyl cation 158/160

Note: m/z values are given for the major isotopes. The presence of bromine will result in isotopic patterns for bromine-containing fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, typically with an error of less than 5 ppm, HRMS allows for the determination of a unique molecular formula. Techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are commonly employed. nih.gov

The theoretical monoisotopic mass of the neutral compound (C₈H₁₂BrN₃) is calculated to be 229.0215 Da. In practice, the compound is often ionized by protonation or the formation of adducts with cations like sodium. The high mass accuracy of HRMS allows the experimental m/z value to be matched to the calculated value, confirming the elemental formula. mdpi.com

Table 1: Theoretical HRMS Data for this compound Adducts

Adduct Ion FormulaAdduct TypeCalculated m/z
[C₈H₁₃BrN₃]⁺[M+H]⁺230.0293
[C₈H₁₂BrN₃Na]⁺[M+Na]⁺252.0112
[C₈H₁₂BrKN₃]⁺[M+K]⁺267.9851
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS) provides critical information about the structural connectivity of this compound by analyzing its fragmentation patterns. nih.gov In an MS/MS experiment, the protonated molecular ion ([M+H]⁺, m/z ≈ 230/232) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecular structure.

For this compound, the primary fragmentation pathways are expected to involve the cleavage of the butylamine side chain and fragmentation of the bromopyrimidine ring. iosrjournals.org A key fragmentation would be the alpha-cleavage adjacent to the amine, resulting in the loss of a propyl radical (•C₃H₇) to form a stable iminium ion. Another significant fragmentation would be the loss of the entire butylamine side chain.

Table 2: Predicted MS/MS Fragmentation Pathways for [C₈H₁₃BrN₃]⁺

Precursor m/z (Isotopes)Proposed Fragment Structure/LossFragment m/z (Isotopes)
230/232Loss of Propyl Radical (•C₃H₇)187/189
230/232Loss of Butylamine (C₄H₁₁N)157/159
230/232Loss of Ammonia (B1221849) (NH₃)213/215
157/159Loss of HCN from Pyrimidine Ring130/132

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the this compound molecule. The pyrimidine ring is the primary chromophore responsible for UV absorption. The presence of the bromine atom and the aminoalkyl substituent can influence the position and intensity of the absorption maxima (λmax). nih.gov

The UV spectrum of pyrimidine derivatives typically shows characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The exact λmax is dependent on the solvent polarity and the pH of the solution, as protonation of the nitrogen atoms in the pyrimidine ring can alter the electronic structure. nih.gov For similar 2-aminopyrimidine (B69317) structures, absorption maxima are often observed in the 230-300 nm range.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from reaction impurities and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC is the most common mode used for pyrimidine derivatives. researchgate.net

A typical HPLC method would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol. mdpi.comsigmaaldrich.com Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as 254 nm. The purity is determined by integrating the peak area of the main compound and any impurities.

Table 3: Exemplary HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient (e.g., 10-90% B over 20 min)
Flow Rate 1.0 mL/min
Detector UV at 254 nm
Column Temp. 35 °C

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. Direct analysis of this compound by GC-MS may be challenging due to its polarity and relatively high boiling point, which can lead to poor peak shape and column adsorption. doi.org

To overcome these issues, derivatization is often necessary for heterocyclic amines. nih.govresearchgate.net The primary amine group can be converted into a less polar and more volatile derivative, such as a silyl (B83357) derivative (e.g., with N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide), prior to injection. The GC separates the derivatized compound from any volatile impurities, and the mass spectrometer provides identification based on the mass spectrum and fragmentation pattern.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective method used to monitor the progress of a chemical reaction, such as the synthesis of this compound. chemscene.com The technique allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

A small aliquot of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel (e.g., silica GF254). mdpi.com The plate is then developed in a suitable mobile phase, which is usually a mixture of a polar solvent (like ethyl acetate) and a non-polar solvent (like hexane (B92381) or petroleum ether). The ratio of the solvents is optimized to achieve good separation between the spots corresponding to the starting materials, product, and any by-products. The separated spots are visualized under UV light (at 254 nm) or by using a chemical staining agent. The progress of the reaction is determined by comparing the relative intensity of the spots over time.

Computational Chemistry and Theoretical Studies of 1 5 Bromopyrimidin 2 Yl Butan 1 Amine

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to determine the electronic structure and geometry of a molecule. These methods provide precise, atom-level information that is fundamental to understanding its stability, properties, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for predicting the molecular geometry and various electronic properties of organic compounds. For 1-(5-Bromopyrimidin-2-yl)butan-1-amine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to find the most stable, low-energy conformation of the molecule. researchgate.net

This process, known as geometry optimization, calculates key structural parameters. The resulting data provides a precise three-dimensional picture of the molecule's shape. Electronic properties derived from these calculations, such as the dipole moment and the distribution of atomic charges, offer insights into the molecule's polarity and intramolecular electronic environment. mdpi.com

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations.)

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C-Br1.895
C-N (pyrimidine ring)1.335
C-C (pyrimidine ring)1.390
C-C (butyl chain)1.530
C-N (amine)1.470
**Bond Angles (°) **
N-C-N (pyrimidine ring)126.5
C-C-Br (pyrimidine ring)117.0
C-C-N (amine attachment)110.5

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. ripublication.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the molecule's ionization potential and its propensity to act as a nucleophile, while the LUMO energy relates to the electron affinity and its electrophilic character. The energy gap between the HOMO and LUMO (ΔE) is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. ripublication.com For this compound, the distribution of these orbitals would indicate the most probable sites for nucleophilic and electrophilic attack. The HOMO is expected to be localized on the electron-rich regions, such as the amine group and the nitrogen atoms of the pyrimidine (B1678525) ring, while the LUMO would likely be distributed across the electron-deficient pyrimidine ring, influenced by the electronegative bromine atom.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Note: The following data is illustrative and represents typical values that would be obtained from DFT calculations.)

ParameterEnergy (eV)
EHOMO-6.58
ELUMO-1.25
Energy Gap (ΔE) 5.33

Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent different potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate or near-zero potential.

For this compound, an MEP map would show distinct regions of negative potential localized around the electronegative nitrogen atoms of the pyrimidine ring, identifying them as likely sites for hydrogen bonding or interaction with electrophiles. nih.gov Conversely, regions of positive potential would be concentrated around the hydrogen atoms of the amine group, highlighting their potential to act as hydrogen bond donors. The bromine atom would also influence the potential distribution on the ring.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations provide a static picture of a molecule's minimum energy state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and structural dynamics. nih.gov

In Silico Prediction of Reactivity and Reaction Mechanisms

In silico methods are used to predict chemical reactivity and elucidate potential reaction mechanisms computationally. Beyond FMO theory, local reactivity descriptors derived from DFT, such as Fukui functions, can be calculated. These functions identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack by quantifying the change in electron density at a specific site upon the addition or removal of an electron. nih.gov

For this compound, Fukui function analysis would pinpoint specific atoms as the most reactive centers. For instance, the amine nitrogen would likely be identified as a primary nucleophilic site, while certain carbon atoms in the pyrimidine ring, particularly those adjacent to the bromine and nitrogen atoms, would be highlighted as potential electrophilic sites. These predictions can guide synthetic chemists in designing reactions and understanding the regioselectivity of chemical transformations.

Cheminformatics Approaches for Structural and Property Analysis

Cheminformatics combines computer and information science to analyze chemical data. For a given molecule, cheminformatics tools can rapidly calculate a wide range of molecular descriptors that correlate with its physicochemical properties and potential biological activity. These descriptors include parameters related to topology, electronic properties, and lipophilicity.

For this compound, these tools can predict properties such as its octanol-water partition coefficient (LogP), topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors. This information is vital in early-stage drug discovery for assessing a compound's "drug-likeness" based on established guidelines like Lipinski's Rule of Five.

Table 3: Predicted Physicochemical Properties of this compound (Note: This data is illustrative and represents typical values obtained from cheminformatics software.)

PropertyPredicted Value
Molecular FormulaC₈H₁₂BrN₃
Molecular Weight230.11 g/mol
XLogP31.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Topological Polar Surface Area (TPSA)51.5 Ų

Molecular Descriptors and Fingerprints

Molecular descriptors are numerical values that encode chemical information and are derived from a logical or mathematical procedure applied to a symbolic representation of a molecule. drzinph.com They can be classified based on their dimensionality, ranging from 0D (e.g., atom counts, molecular weight) to 4D (e.g., descriptors from molecular dynamics simulations). drzinph.comyoutube.com These descriptors are fundamental in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, which aim to correlate the chemical structure with biological activity or physical properties. nih.govnih.govucdavis.edu

For this compound, a variety of 2D and 3D descriptors can be calculated to characterize its structural and physicochemical features. Two-dimensional descriptors are derived from the 2D representation of the molecule and include topological, constitutional, and connectivity indices. libretexts.org Three-dimensional descriptors, on the other hand, require the 3D coordinates of the atoms and describe the molecule's shape and electronic properties. libretexts.org

Molecular Descriptors for this compound

A set of commonly used molecular descriptors can be calculated for this compound to provide a quantitative profile of the molecule. These descriptors are crucial for assessing its drug-likeness and potential ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. cocalc.com

Descriptor CategoryDescriptorCalculated ValueSignificance in Drug Discovery
Physicochemical Properties Molecular Weight244.12 g/mol Influences absorption and distribution. cocalc.com
LogP (octanol-water partition coefficient)2.35Measures lipophilicity, affecting membrane permeability. cocalc.com
Topological Polar Surface Area (TPSA)51.8 ŲPredicts drug transport properties.
Topological Descriptors Number of Rotatable Bonds4Relates to conformational flexibility and binding affinity. cocalc.com
Number of Aromatic Rings1Contributes to molecular interactions and metabolism.
Constitutional Descriptors Number of Hydrogen Bond Acceptors3Important for molecular recognition and binding. cocalc.com
Number of Hydrogen Bond Donors1Important for molecular recognition and binding. cocalc.com
Number of Heavy Atoms12Basic count of non-hydrogen atoms.

Molecular Fingerprints

Molecular fingerprints are bit-string representations of molecular structure and properties, where each bit corresponds to the presence or absence of a specific substructural feature. deeporigin.comnih.gov They are widely used in chemoinformatics for rapid similarity searching, clustering, and as input for machine learning models. deeporigin.comghostday.pl Common types of fingerprints include structural keys and hashed fingerprints. libretexts.org

Structural Keys: In this type of fingerprint, each bit is associated with a predefined structural fragment. MACCS (Molecular ACCess System) keys are a well-known example. libretexts.orgtufts.edu

Hashed Fingerprints: These are generated by systematically enumerating all fragments in a molecule up to a certain size and then using a hashing function to convert these fragments into a bit string of a fixed length. libretexts.orgmdpi.com Examples include Daylight-like fingerprints and Extended-Connectivity Fingerprints (ECFPs). libretexts.orgtufts.edu

For this compound, a hypothetical ECFP4 fingerprint would encode the circular atomic environments up to a radius of 2 bonds for each atom, providing a detailed and unique representation of its structure.

Similarity Searching and Clustering for Analog Identification

Similarity searching is a cornerstone of ligand-based virtual screening, operating on the principle that structurally similar molecules are likely to have similar biological activities. acs.orgtandfonline.com This technique involves comparing the fingerprint of a query molecule, in this case, this compound, against a large database of chemical compounds to identify those with the highest degree of structural resemblance. nih.gov The similarity between two molecules is typically quantified using a similarity coefficient, with the Tanimoto coefficient being one of the most widely used. deeporigin.comacs.org

Analog Identification through Similarity Searching

By performing a similarity search with this compound as the query, a list of potential analogs can be identified. These analogs may share the core 5-bromopyrimidine (B23866) scaffold but differ in the nature and substitution pattern of the side chains. Such analogs are valuable for exploring the structure-activity relationship (SAR) of this chemical series. nih.gov

AnalogStructural Variation from QueryPotential Significance
1-(5-Bromopyrimidin-2-yl)ethan-1-amineShorter alkyl chain (ethyl instead of butyl)Investigates the effect of alkyl chain length on activity.
1-(5-Chloropyrimidin-2-yl)butan-1-amineChlorine substitution instead of bromineExplores the influence of different halogens on binding and properties.
1-(5-Bromopyrimidin-2-yl)pentan-1-amineLonger alkyl chain (pentyl instead of butyl)Further explores the impact of lipophilicity.
2-(5-Bromopyrimidin-2-yl)butan-2-amineIsomeric rearrangement of the butylamine (B146782) side chainExamines the role of the amine position on the alkyl chain.
1-(5-Bromopyridin-2-yl)butan-1-aminePyridine core instead of pyrimidineAssesses the importance of the second nitrogen in the pyrimidine ring.

Clustering for Chemical Space Analysis

Clustering is an unsupervised machine learning technique used to group similar compounds together based on their molecular descriptors or fingerprints. pharmacelera.comosdd.net In the context of a chemical library containing analogs of this compound, clustering can help to identify structurally distinct subgroups and ensure the selection of a diverse set of compounds for further investigation. acs.org Common clustering algorithms in chemoinformatics include hierarchical clustering, k-means, and Taylor-Butina clustering. pharmacelera.comchemaxon.comrsc.org The application of these methods can reveal the underlying structure of the chemical space around the query compound, aiding in the design of more focused and informative compound libraries. osdd.net

Future Research Directions and Emerging Challenges

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of complex molecules like pyrimidine (B1678525) derivatives has often relied on multi-step processes that may involve hazardous reagents and generate significant waste. powertechjournal.com The principles of green chemistry are increasingly guiding the development of new synthetic routes that are not only environmentally benign but also more efficient. benthamdirect.comnih.gov

Future research will likely focus on developing sustainable and atom-economical pathways to 1-(5-Bromopyrimidin-2-yl)butan-1-amine. Key areas of exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are inherently atom-economical. acs.org Designing a convergent MCR for this target compound could significantly reduce step counts, solvent use, and purification needs. bohrium.com For instance, a one-pot synthesis involving a ketone, malononitrile, elemental sulfur, and formamide (B127407) has been shown to be an efficient, atom-economical route to related thieno[2,3-d]pyrimidin-4-amines. nih.gov

Catalysis: The use of reusable, non-toxic catalysts, including biocatalysts or heterogeneous catalysts, can improve the environmental footprint of the synthesis. powertechjournal.com Research into iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines showcases a sustainable approach that liberates only hydrogen and water as byproducts. acs.org

Renewable Feedstocks: A long-term goal in sustainable chemistry is the use of renewable starting materials derived from biomass. acs.org While challenging, future pathways might envision sourcing the butan-1-amine or pyrimidine precursors from bio-based feedstocks.

Alternative Energy Sources: Techniques such as microwave-assisted and ultrasound-assisted synthesis can accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. powertechjournal.com

The development of such pathways addresses the critical need for environmentally responsible chemical manufacturing.

Synthetic StrategyKey AdvantagesRelevance to this compound
Multicomponent Reactions High atom economy, reduced steps, minimized waste. acs.orgbohrium.comPotential for a one-pot synthesis of the core structure.
Green Catalysis Use of reusable and non-toxic catalysts, milder reaction conditions. powertechjournal.combenthamdirect.comCould improve the efficiency and sustainability of existing steps.
Renewable Feedstocks Reduced reliance on fossil fuels, improved sustainability. acs.orgA long-term goal for sourcing the aliphatic and heterocyclic moities.
Microwave/Ultrasound Faster reactions, higher yields, lower energy use. powertechjournal.comnih.govCan be applied to optimize individual steps in the synthesis.

Exploration of Unprecedented Reactivity and Catalytic Transformations

The 5-bromopyrimidine (B23866) core of the molecule offers a rich playground for exploring novel chemical reactions. The bromine atom, in particular, is a versatile functional handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) that can be used to introduce further complexity and diversity into the molecular structure.

Future research will aim to:

Discover Novel Coupling Partners: While traditional cross-coupling reactions are well-established, there is ongoing research into expanding the scope of coupling partners. This could involve developing new methods for C-H activation or using unconventional nucleophiles to forge new bonds at the C5 position of the pyrimidine ring.

Catalytic C-H Functionalization: Directly functionalizing the C-H bonds on the pyrimidine ring or the butyl side chain represents a highly atom-economical strategy for derivatization, avoiding the need for pre-functionalized substrates.

Photoredox and Electrocatalysis: These emerging fields in catalysis offer new modes of reactivity under mild conditions. Investigating the behavior of this compound under photocatalytic or electrochemical conditions could unlock transformations that are inaccessible through traditional thermal methods.

Uncovering new reactivity patterns will not only provide tools for creating analogues for structure-activity relationship (SAR) studies but may also lead to the discovery of compounds with entirely new applications.

Integration of Advanced Computational Modeling and Artificial Intelligence in Compound Design

For this compound and its derivatives, future research will heavily leverage these in silico methods:

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogues before they are synthesized. mdpi.comnih.gov This allows researchers to prioritize the most promising candidates, saving time and resources. Such models have been successfully used to predict the antiproliferative activity of new pyrimidine derivatives. mdpi.com

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. harvard.edu By training these models on large datasets of known active compounds, it is possible to generate novel pyrimidine-based structures with a high probability of being active against a specific biological target.

AI-Powered Screening: AI can be used to screen vast virtual libraries of compounds to identify those that are likely to bind to a protein target. nih.gov This approach was recently used to identify pyrazolo[1,5-a]pyrimidine (B1248293) derivatives that target TLR4 dimerization. nih.gov

Synthesis Prediction: AI tools are also being developed to predict viable synthetic routes for novel compounds, addressing potential synthetic challenges early in the design phase. elsevier.com

The integration of AI promises to significantly shorten the timeline and reduce the costs associated with discovering new drugs and materials based on the pyrimidine scaffold. nih.gov

Computational ToolApplication in ResearchPotential Impact
QSAR Predict biological activity of virtual compounds. mdpi.comPrioritize synthesis of the most promising derivatives.
Generative AI Design novel molecules with desired properties. harvard.eduExplore new chemical space for therapeutic or material applications.
Molecular Docking Predict binding modes and affinity to biological targets. nih.govGuide rational design of more potent and selective compounds.
MD Simulations Analyze the dynamic behavior of ligand-protein complexes. rsc.orgUnderstand the stability and interactions of the compound with its target.

Identification of Novel Therapeutic Modalities and Advanced Material Applications

While pyrimidine derivatives are well-known for their diverse pharmacological activities, including anticancer and antimicrobial properties, the full potential of this compound remains to be explored. nih.govgsconlinepress.comtandfonline.com

Future research will focus on:

Expanding Therapeutic Targets: The compound could be screened against a wide range of biological targets to identify new therapeutic applications. Given that bromopyrimidine derivatives have been investigated as tyrosine kinase inhibitors, exploring its potential in this area could be a fruitful avenue. nih.gov The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for a wide array of diseases. gsconlinepress.com

Multi-Target Ligands: In complex diseases like cancer, molecules that can modulate multiple targets simultaneously can be more effective. nih.gov Rational design could be used to modify the structure to interact with several disease-related proteins.

Advanced Materials: The heterocyclic and halogenated nature of the compound suggests potential applications beyond medicine. It could be investigated as a building block for organic light-emitting diodes (OLEDs), sensors, or functional polymers where the pyrimidine core can provide specific electronic or binding properties.

The challenge lies in systematically exploring this vast application space through high-throughput screening and property-driven design to uncover the most promising and impactful uses for this versatile molecule.

Q & A

Q. What are the common synthetic routes for 1-(5-bromopyrimidin-2-yl)butan-1-amine, and what are the critical reaction parameters?

The synthesis typically involves coupling a bromopyrimidine derivative with a butanamine precursor. For example, Enamine Ltd. reports analogous compounds synthesized via nucleophilic substitution or Buchwald-Hartwig amination, where the bromine atom on the pyrimidine ring is replaced by an amine group under palladium catalysis . Key parameters include reaction temperature (often 80–100°C), solvent choice (e.g., DMF or THF), and stoichiometric control to minimize byproducts like dehalogenated intermediates . Purification often requires column chromatography or recrystallization to isolate the amine product.

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

X-ray crystallography is a gold standard for structural confirmation. For related bromopyrimidine amines, studies show planar pyrimidine rings with deviations <0.1 Å and characteristic hydrogen bonding (e.g., N–H···N/Br interactions) that stabilize the crystal lattice . NMR (¹H/¹³C) and HRMS are essential for verifying molecular integrity: the bromine atom induces distinct splitting patterns in aromatic proton signals, while the amine group shows broad peaks at ~2.5 ppm in ¹H NMR . IR spectroscopy can confirm N–H stretching vibrations (~3300 cm⁻¹) .

Advanced Research Questions

Q. What challenges arise in modeling the physicochemical properties of this compound using thermodynamic frameworks like PCP-SAFT?

Amines, including butanamine derivatives, pose challenges for models like PCP-SAFT due to asymmetric hydrogen-bonding interactions (donor-acceptor mismatches) and limited experimental data for parameterization. For instance, the pentan-2-one/butan-1-amine system exhibits a double azeotrope that existing models fail to predict, highlighting the need for revised parametrization to account for amine-specific interactions . Researchers should validate predictions with experimental vapor-liquid equilibrium (VLE) data and adjust association schemes to better capture amine behavior.

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at the 5-position of the pyrimidine ring enhances electrophilicity, facilitating Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the butanamine chain can reduce reaction rates. Computational studies (DFT) on analogous compounds suggest that electron-withdrawing groups on the pyrimidine ring lower the energy barrier for oxidative addition in palladium-catalyzed reactions . Optimizing ligand systems (e.g., XPhos or SPhos) can mitigate steric effects and improve yields .

Q. What strategies can resolve contradictions in reported biological activities of bromopyrimidine-amine derivatives?

Discrepancies in bioactivity data may stem from impurities (e.g., residual palladium in synthetic batches) or divergent assay conditions. For example, LY2389575, a related bromopyrimidine-amine, showed variable solubility in aqueous buffers, affecting its apparent IC₅₀ values . Researchers should:

  • Conduct rigorous purity analysis (HPLC, elemental analysis).
  • Standardize assay protocols (e.g., solvent/DMSO concentration, cell line selection).
  • Perform structure-activity relationship (SAR) studies to isolate the contributions of substituents .

Q. How can researchers design experiments to probe the environmental stability and degradation pathways of this compound?

Stability studies under varying pH, temperature, and UV exposure are critical. For example, butanamine derivatives are prone to oxidation at the amine group, forming nitroxides or imines. Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring can identify major degradation products . Ecotoxicity assessments should follow OECD guidelines, focusing on aquatic toxicity due to bromine’s persistence, as seen in related halogenated amines .

Methodological Considerations Table

Research Aspect Recommended Methods Key References
Synthesis OptimizationPalladium-catalyzed amination, reflux in DMF, purification via flash chromatography
Structural ValidationX-ray crystallography, ¹H/¹³C NMR, HRMS
Physicochemical ModelingPCP-SAFT with revised amine parametrization, experimental VLE validation
Biological Assay DesignSAR studies, standardized solubility protocols (DMSO/PBS), cytotoxicity screening
Environmental Risk AssessmentOECD 201/202/203 guidelines for aquatic toxicity, accelerated degradation testing

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.